molecular formula C24H20ClN3O2 B2831000 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612054-24-7

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2831000
CAS No.: 612054-24-7
M. Wt: 417.89
InChI Key: UWCLWDISUYEPTA-UHFFFAOYSA-N
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Description

This compound (CAS RN: 612054-24-7) is a pyrano[3,2-c]pyridine derivative featuring a 2-chlorophenyl group at position 4, a methyl group at position 7, a 2-phenylethyl substituent at position 6, and a cyano group at position 3 (). Its fused bicyclic structure and functional group diversity make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. The 2-chlorophenyl group contributes electron-withdrawing properties, while the phenethyl moiety may enhance lipophilicity and binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-13-20-22(24(29)28(15)12-11-16-7-3-2-4-8-16)21(18(14-26)23(27)30-20)17-9-5-6-10-19(17)25/h2-10,13,21H,11-12,27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCLWDISUYEPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention due to its diverse biological activities. This article summarizes the biological activity of this compound based on recent research findings, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN2O3C_{20}H_{17}ClN_2O_3. Its structure features a pyrano[3,2-c]pyridine core with a chlorophenyl group and a phenylethyl substituent. The presence of functional groups such as amino and carbonitrile enhances its reactivity and biological potential.

Anticancer Activity

Research has demonstrated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. A study synthesized a series of similar compounds and evaluated their effects against various human tumor cell lines. Notably:

  • Mechanism of Action : The compound disrupts microtubule formation, leading to centrosome de-clustering and subsequent G2/M cell cycle arrest in cancer cells. This mechanism was particularly effective in melanoma cell lines (518 A2) .
  • Selectivity : Some derivatives showed selective cytotoxicity against specific cancer types, indicating potential for targeted therapy .

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory activity. The presence of the amino group is thought to contribute to its ability to modulate inflammatory pathways:

  • Inhibition of COX Enzymes : Studies have indicated that related compounds significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported as low as 0.04 μM .

Case Studies and Research Findings

StudyFindings
Gao et al. (2001)Identified broad biological activities including anti-anaphylaxis and anti-achondroplasty effects .
El-Agrody et al. (2021)Reported superior anticancer activity in a series of 2-amino derivatives with specific action against melanoma cells .
Xu et al. (2011)Discussed potential applications in treating psoriatic arthritis and rheumatoid conditions .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the chlorophenyl and phenylethyl groups can significantly influence biological activity:

  • Chlorine Substitution : The position and number of chlorine substituents on the phenyl ring were found to affect the potency against cancer cell lines.
  • Amino Group Influence : The presence of the amino group was essential for maintaining high levels of biological activity across various assays .

Chemical Reactions Analysis

Amino Group Reactions

The primary amino group (-NH₂) at position 2 participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DMF) to form amides. For example, acetylation yields 2-acetamido-4-(2-chlorophenyl)-...-carbonitrile .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives. This reaction is pH-sensitive, requiring catalytic acetic acid .

Carbonitrile Group Reactions

The -CN group at position 3 undergoes hydrolysis and nucleophilic additions:

  • Acidic Hydrolysis : In concentrated HCl/H₂SO₄, the nitrile converts to a carboxylic acid (3-carboxy-...-pyridine).

  • Alkaline Hydrolysis : With NaOH/H₂O₂, it forms an amide (3-carbamoyl-...-pyridine).

Electrophilic Substitution

  • Chlorination : At position 5 of the pyran ring using Cl₂/FeCl₃, yielding a dichloro derivative.

Cycloadditions

The conjugated diene system in the pyran ring participates in Diels-Alder reactions:

  • Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct .

2-Chlorophenyl Group

The chloro substituent on the phenyl ring enables:

  • Nucleophilic Aromatic Substitution : Requires strong bases (e.g., KNH₂/NH₃) to replace -Cl with -NH₂ or -OH.

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

Catalytic and Solvent Effects

Reaction outcomes depend heavily on catalysts and solvents, as demonstrated by analogs:

Reaction Type Conditions Yield Key Observations Source
AcylationAcetyl chloride, pyridine, 80°C78%Amide formation confirmed via IR (1650 cm⁻¹)
Diels-AlderMaleic anhydride, toluene, 110°C65%Adduct characterized by XRD
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C82%Biaryl product isolated via column chromatography

Mechanistic Insights

  • Hydrolysis of Nitrile : Proceeds through a tetrahedral intermediate in acidic media, confirmed by kinetic studies.

  • Schiff Base Formation : Follows a nucleophilic addition-elimination pathway, accelerated by protic solvents .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 250°C, releasing HCN (detected via GC-MS).

  • Oxidation : The pyran ring oxidizes with KMnO₄/H₂SO₄, cleaving to form a dicarboxylic acid.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives

Compound ID / CAS RN R1 (Position 4) R2 (Position 6) Molecular Formula Key Features/Activities References
Target compound (612054-24-7) 2-Chlorophenyl 2-Phenylethyl C₂₄H₂₀ClN₃O₂ High lipophilicity; potential CNS activity
612049-16-8 4-Hydroxyphenyl 3-Pyridinylmethyl C₂₂H₁₈N₄O₃ Enhanced solubility due to -OH group
612049-25-9 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl C₂₄H₂₂N₄O₄ Electron-rich aromatic ring; methoxy donor
CID 3846891 (C22H17ClN4O2) 4-Chlorophenyl 3-Pyridinylmethyl C₂₂H₁₇ClN₄O₂ Chlorine positional isomer of target
Compound 14 (C17H14BrN3O2) 3-Bromophenyl Methyl C₁₇H₁₄BrN₃O₂ Bromine substitution; antitubulin activity
Compound 3ad (C24H21N3O3) 4-Methoxyphenyl Phenethyl C₂₄H₂₁N₃O₃ Methoxy group improves metabolic stability

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (CID 3846891) and 3-bromophenyl (Compound 14). Chlorine at the ortho position (target) introduces steric hindrance and alters dipole moments compared to para-substituted analogs .

Heterocyclic vs. Aromatic Substituents :

  • Replacement of phenethyl with 3-pyridinylmethyl (612049-16-8, CID 3846891) introduces hydrogen-bonding capability, which may improve target selectivity .

Biological Activity Trends :

  • Bromine in Compound 14 (C17H14BrN3O2) correlates with antiproliferative and antitubulin activity , suggesting halogen size impacts steric interactions with tubulin .
  • Phenethyl groups (target, Compound 3af) are associated with prolonged half-lives due to resistance to oxidative metabolism .

Comparison with Quinoline and Chromene Derivatives

Table 2: Fused-Ring System Modifications

Compound ID / Structure Core Structure R1 (Position 4) Notable Features References
Target compound Pyrano[3,2-c]pyridine 2-Chlorophenyl Balanced aromaticity; moderate reactivity
2d (C19H12ClN3O2) Pyrano[3,2-c]quinoline 3-Chlorophenyl Extended π-system; potential DNA intercalation
7gh (C23H13Cl2N3O3) Pyrano[3,2-c]chromene 4-(5,6-Dichloropyridinyl) Dichloropyridine enhances electrophilicity

Key Observations:

  • Quinoline derivatives (e.g., 2d) exhibit red-shifted UV absorption due to extended conjugation, useful in photodynamic therapy .
  • Chromene-based analogs (e.g., 7gh) show enhanced electrophilicity from dichloropyridinyl groups, favoring covalent binding with cysteine residues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis typically involves condensation reactions of aldehydes, malononitrile, and β-ketoesters under reflux in ethanol or water-ethanol mixtures. Key factors include temperature control (70–80°C), solvent polarity, and catalysts (e.g., piperidine). Reaction progress is monitored via TLC, with yields improved by recrystallization in chloroform or ethanol .
  • Experimental Design : Use a fractional factorial design to test variables (temperature, solvent ratio, catalyst concentration). For example, orthogonal arrays can minimize trial runs while identifying critical parameters .

Q. How can structural confirmation and purity be validated?

  • Characterization Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and stereochemistry (e.g., δ 3.08–4.38 ppm for methyl/CH groups in pyrano-pyridine derivatives) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability (e.g., mp ranges: 210–232°C in analogous compounds) .

Q. What are the key physicochemical properties influencing reactivity?

  • Critical Properties :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.
  • Electrophilicity : The carbonitrile group participates in nucleophilic additions, while the amino group facilitates hydrogen bonding in crystal packing .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or optimize synthesis pathways?

  • Methods :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways and transition states. For example, density functional theory (DFT) optimizes geometries and calculates activation energies .
  • Molecular Docking : AutoDock Vina predicts interactions with biological targets (e.g., enzymes), guided by the compound’s electron-deficient pyridine ring .

Q. How to resolve contradictions in spectroscopic or bioassay data?

  • Case Study : If NMR data conflicts with X-ray crystallography (e.g., unexpected diastereomers), perform variable-temperature NMR or NOESY to assess dynamic effects. Cross-validate with single-crystal XRD .
  • Statistical Analysis : Apply principal component analysis (PCA) to high-throughput screening data to identify outliers or assay artifacts .

Q. What strategies improve thermal stability for long-term storage?

  • Approach :

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) via solvent-drop grinding to enhance lattice stability .
  • Lyophilization : Freeze-drying in inert atmospheres reduces hydrolytic degradation of the carbonitrile group .

Q. How to design derivatives for enhanced biological activity?

  • Structure-Activity Relationship (SAR) :

  • Modify the 2-chlorophenyl group with electron-withdrawing substituents (e.g., -CF3_3) to increase binding affinity.
  • Replace the phenylethyl group with heteroaromatic moieties (e.g., thiophene) to improve solubility .

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